
2,6-Dichloroaniline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloroaniline hydrochloride is an organic compound with the molecular formula C6H5Cl2N·HCl. It is a derivative of aniline, where two chlorine atoms are substituted at the 2 and 6 positions of the benzene ring. This compound is a white or colorless solid and is known for its use in various industrial and pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions
2,6-Dichloroaniline hydrochloride can be synthesized through several methods. One common method involves the hydrogenation of 2,6-dichloronitrobenzene. Another laboratory method includes the halogenation of sulfanilamide followed by desulfonation .
Industrial Production Methods
In industrial settings, this compound is often produced by the chlorination of aniline in the presence of hydrochloric acid and hydrogen peroxide. The reaction involves multiple steps, including chlorination, reduction, and hydrolysis .
化学反応の分析
Types of Reactions
2,6-Dichloroaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: It can be reduced to form 2,6-dichloroaniline.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can be used under basic conditions.
Major Products
Oxidation: Produces nitro derivatives.
Reduction: Produces 2,6-dichloroaniline.
Substitution: Produces various substituted aniline derivatives depending on the nucleophile used.
科学的研究の応用
2,6-Dichloroaniline hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme inhibition and protein binding.
Industry: Used in the production of herbicides and pesticides.
作用機序
The mechanism of action of 2,6-Dichloroaniline hydrochloride involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways. In pharmaceuticals, it acts by interacting with receptors or enzymes to exert its therapeutic effects .
類似化合物との比較
2,6-Dichloroaniline hydrochloride can be compared with other dichloroaniline isomers:
2,3-Dichloroaniline: Has chlorine atoms at the 2 and 3 positions.
2,4-Dichloroaniline: Has chlorine atoms at the 2 and 4 positions.
2,5-Dichloroaniline: Has chlorine atoms at the 2 and 5 positions.
3,4-Dichloroaniline: Has chlorine atoms at the 3 and 4 positions.
3,5-Dichloroaniline: Has chlorine atoms at the 3 and 5 positions.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and applications.
特性
CAS番号 |
33663-43-3 |
|---|---|
分子式 |
C6H6Cl3N |
分子量 |
198.5 g/mol |
IUPAC名 |
2,6-dichloroaniline;hydrochloride |
InChI |
InChI=1S/C6H5Cl2N.ClH/c7-4-2-1-3-5(8)6(4)9;/h1-3H,9H2;1H |
InChIキー |
HHTCWTPRRICITN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)N)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


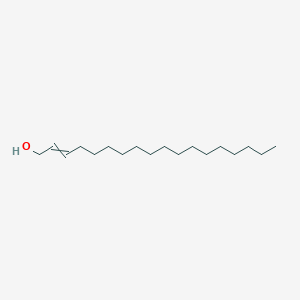
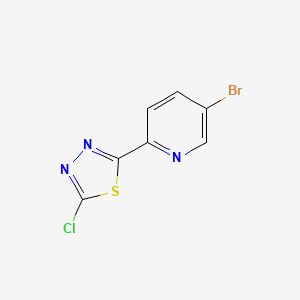
![N,N-diethyl-5-methyl-4-oxo-2-(pyridin-4-yl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14086501.png)
![3-(2-hydroxy-4-methylphenyl)-4-(4-methylphenyl)-5-(prop-2-en-1-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14086508.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-methylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14086514.png)
![7-Chloro-1-[4-(prop-2-en-1-yloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086521.png)
![2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(2-chlorophenyl)pyrimidin-4-ol](/img/structure/B14086525.png)
![Benzo[d]oxazole-2-carbaldehyde oxime](/img/structure/B14086532.png)
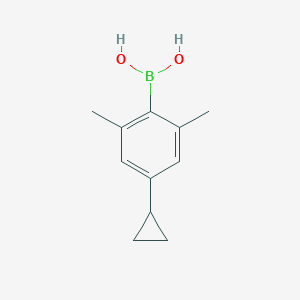
![1-(2,5-Dimethoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086546.png)
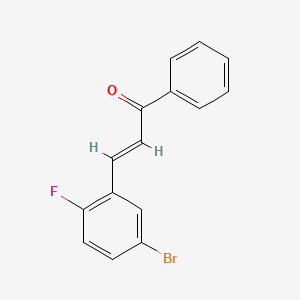
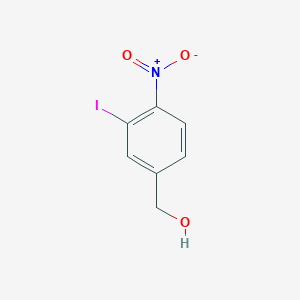

![5-(5-chloro-2-hydroxyphenyl)-N-[4-(difluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14086577.png)
